molecular formula C19H20O2 B2711703 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol CAS No. 5141-38-8

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol

Cat. No.: B2711703
CAS No.: 5141-38-8
M. Wt: 280.367
InChI Key: DDJJAXYZLZAGIC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol is an organic compound with a unique structure characterized by a cyclopentene ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol can be achieved through several methods. One common approach involves the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one. This reaction can be optimized using deep eutectic solvents, such as triphenylmethylphosphonium bromide with acetic acid or ethylene glycol, to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of environmentally benign solvents and reagents is also a consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol involves its interaction with molecular targets through its functional groups. The cyclopentene ring and phenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclopentene derivatives. The presence of both methyl and phenyl groups, along with the hydroxyl functionalities, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,18,20-21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJJAXYZLZAGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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